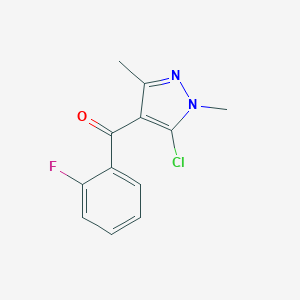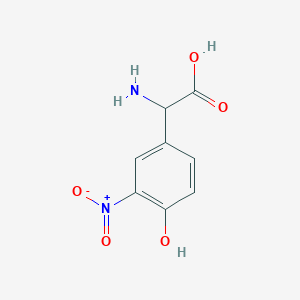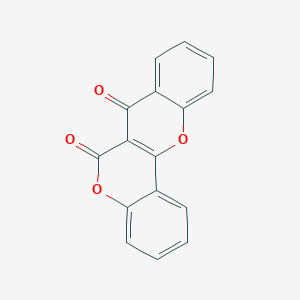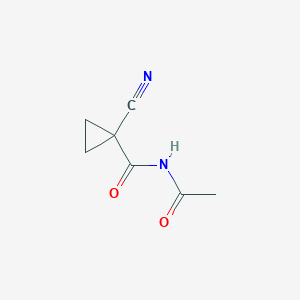
Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI): is a chemical compound with the molecular formula C₆H₇N₂O₂ It is a derivative of cyclopropane, featuring an acetyl group, a cyano group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process might include solvent-free reactions and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparación Con Compuestos Similares
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylglucosamine: Used in the treatment of inflammatory conditions and as a building block for various biomolecules.
Uniqueness: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is unique due to its cyclopropane ring structure, which imparts rigidity and distinct reactivity compared to other acetylated compounds.
Propiedades
Número CAS |
133036-87-0 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
N-acetyl-1-cyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6(11)7(4-8)2-3-7/h2-3H2,1H3,(H,9,10,11) |
Clave InChI |
RZHNPCYFJDFQJI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C1(CC1)C#N |
SMILES canónico |
CC(=O)NC(=O)C1(CC1)C#N |
Sinónimos |
Cyclopropanecarboxamide, N-acetyl-1-cyano- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
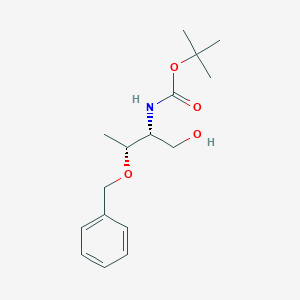
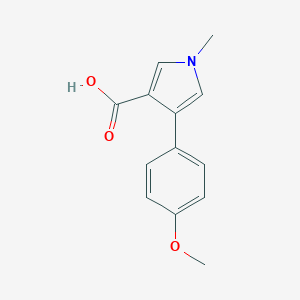
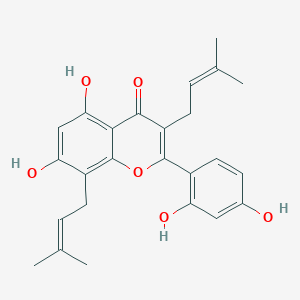

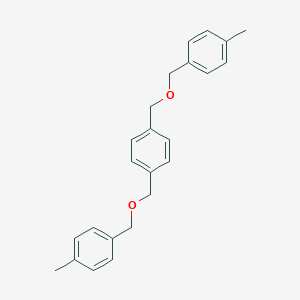

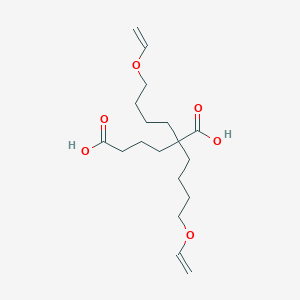
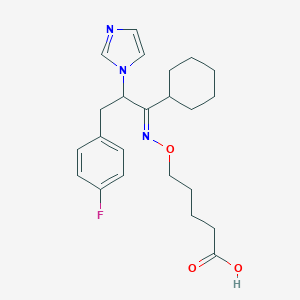

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
